molecular formula C10H13BO4 B8258608 (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid

(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid

Cat. No.: B8258608
M. Wt: 208.02 g/mol
InChI Key: BTANIKOMRJQKPU-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the ethoxycarbonyl and methyl groups on the phenyl ring provides unique reactivity and properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

    Protodeboronation: Acids (e.g., HCl) or specific catalysts under mild conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: The corresponding aryl compounds without the boronic acid group.

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Ethoxycarbonyl)phenylboronic acid
  • 3,5-Bis(methoxycarbonyl)phenylboronic acid

Comparison: (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methyl groups on the phenyl ring, which influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers enhanced stability and different electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(3-ethoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANIKOMRJQKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OCC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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